molecular formula C15H24O B2438188 2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone CAS No. 4755-32-2

2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone

Cat. No.: B2438188
CAS No.: 4755-32-2
M. Wt: 220.356
InChI Key: OMRXGTVRYFLYAG-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a cyclohexanone ring substituted with a bicyclo[2.2.1]heptane moiety and two methyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-3,5-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-10(2)15(14(16)6-9)13-8-11-3-4-12(13)7-11/h9-13,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRXGTVRYFLYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(=O)C1)C2CC3CCC2C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This is followed by functional group modifications to introduce the cyclohexanone and methyl groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    2-Norbornene: A simpler bicyclic compound with similar structural features.

    Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane: Another bicyclic compound with different functional groups.

    Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.

Uniqueness

2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone stands out due to its specific combination of a bicyclic structure with a cyclohexanone ring and methyl groups.

Biological Activity

2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone is a bicyclic organic compound with potential applications in various biological contexts. Its unique structure, which includes a cyclohexanone moiety and two methyl groups, suggests diverse interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-bicyclo[2.2.1]heptanyl)-3,5-dimethylcyclohexan-1-one. The molecular formula is C15H24OC_{15}H_{24}O, and it possesses a molecular weight of approximately 236.36 g/mol. Its distinctive bicyclic structure contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against certain pathogens.

Antimicrobial Activity

A study investigated the antimicrobial properties of various bicyclic compounds, including derivatives of 2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone. The results indicated that certain modifications led to increased efficacy against Gram-positive bacteria, highlighting the compound's potential in drug development.

Cytotoxicity Assays

Research has been conducted to assess the cytotoxic effects of this compound on various cell lines. In vitro assays demonstrated that at specific concentrations, the compound exhibited low cytotoxicity while maintaining significant biological activity against targeted pathogens.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the bicyclic structure and substituents significantly impacted biological activity. For instance, increasing the size of substituents on the cyclohexanone ring enhanced enzyme inhibition but reduced selectivity.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityLow toxicity in cell lines

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